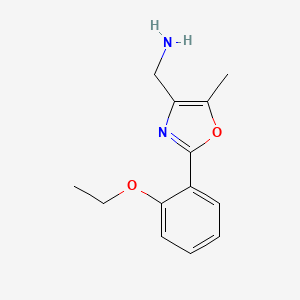

(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCDFDTDUFLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it’s plausible that (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methanamine could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple pathways.

Biological Activity

The compound (2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a substituted oxazole that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 219.26 g/mol

- Structural Features : The compound consists of an oxazole ring substituted with an ethoxyphenyl group and a methanamine moiety, which may enhance its lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

| 5-Methyloxazole | Antimicrobial | Various bacterial strains |

| Ethoxybenzene | Solvent/Precursor | N/A |

The exact mechanism of action for this compound remains to be fully elucidated. However, based on its structural characteristics, it is plausible that the compound interacts with biological targets through:

- Non-covalent interactions : Hydrogen bonding, hydrophobic interactions, and ionic interactions.

- Biochemical pathways : While specific pathways are not well-defined, similar compounds have been shown to affect various cellular processes, indicating a potential for multi-target effects.

Case Studies

-

Antimicrobial Efficacy Study :

A study investigating the antimicrobial efficacy of various oxazole derivatives found that those with similar structural motifs to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness. -

Structure-Activity Relationship (SAR) Analysis :

Computational methods such as Structure-Activity Relationship (SAR) analyses have been employed to predict the biological activities of this compound based on its chemical structure. These predictive models suggest promising therapeutic avenues for further exploration.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical parameters of the target compound with analogs from literature:

Key Observations:

Core Ring Variations :

- Oxazole vs. Thiazole/Thiophene : Oxazole contains oxygen, enhancing polarity and hydrogen-bonding capacity compared to sulfur-containing thiazole/thiophene analogs .

- Oxazolone : The lactone ring in oxazolone derivatives (e.g., ) increases electrophilicity, making it reactive in peptide synthesis .

Substituent Effects: Ethoxy vs. Ortho vs. Para Substitution: Ortho-substituted phenyl groups (target compound) may introduce steric hindrance, affecting receptor binding compared to para-substituted analogs .

Molecular Weight :

- The target compound (232.28 g/mol) falls within the "drug-like" range (<500 g/mol), unlike the bulky terphenyl derivative (>350 g/mol), which may face bioavailability challenges .

Target Compound:

Analogs:

- Oxazolone Derivatives : Used as biosensors and antitumor agents due to their electrophilic reactivity .

- Thiazole/Thiophene Derivatives : Often explored for CNS activity; sulfur atoms may enhance binding to metalloenzymes .

- Terphenyl-oxazole Derivative () : Acts as a dual PPAR agonist, highlighting the role of extended aromatic systems in nuclear receptor targeting .

Preparation Methods

Oxazole Ring Formation

The oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-ketoesters with amides or amino alcohols. One effective approach is the oxidative annulation of appropriately substituted precursors. For example, oxidative annulation methods using iodine as a catalyst and tert-butyl hydroperoxide as an oxidant in DMF solvent have been demonstrated for related oxazole derivatives. This method involves the reaction of a cyanoacetyl-substituted aromatic compound with an amine to form the oxazole ring in moderate to good yields (typically 60–80%) under mild conditions (60 °C, 6 h).

Methanamine Group Incorporation

The methanamine substituent at the 4-position of the oxazole ring is typically introduced through reductive amination or substitution reactions. For example, nitro or cyano groups on the oxazole ring can be reduced to the corresponding amine using sodium borohydride or catalytic hydrogenation with palladium on carbon. Sodium borohydride reduction in refluxing isopropanol has been reported to efficiently convert nitroacrylates to amino esters, which can be further manipulated to yield the target methanamine compound.

Protection and Deprotection Strategies

To achieve regioselective synthesis and high purity, protecting groups such as TBDMS chloride for hydroxy groups or benzyl groups for amines are often used. Deprotection steps involve reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or catalytic hydrogenation to remove benzyl groups. These steps are crucial for maintaining functional group integrity during multi-step synthesis.

Purification Techniques

Purification of the intermediate and final compounds is commonly performed by column chromatography on silica gel using solvent systems such as petroleum ether/ethyl acetate or dichloromethane/methanol mixtures. Analytical techniques such as 1H and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and preparative high-performance liquid chromatography (HPLC) are employed to confirm structure and purity.

Data Table Summarizing Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of α-substituted precursor | 2-Ethoxybenzaldehyde derivatives, cyanoacetylation | 70–85 | Starting material preparation |

| 2 | Oxidative annulation | Iodine, TBHP, DMF, 60 °C, 6 h | 60–80 | Cyclization to form oxazole ring |

| 3 | Reduction | NaBH4 in refluxing isopropanol or H2, Pd/C | 70–90 | Conversion of nitro/cyano groups to amine |

| 4 | Protection/Deprotection | TBDMS-Cl, TBAF, benzyl bromide, NaH | 60–75 | Selective protection and deprotection of groups |

| 5 | Purification | Silica gel chromatography, preparative HPLC | — | Ensures high purity and isolation of target compound |

Detailed Research Findings

Oxidative Annulation: The use of iodine and TBHP in DMF has been shown to facilitate the oxidative annulation of 3-cyanoacetylindole derivatives to yield oxazole rings efficiently. This method is adaptable and mild, suitable for sensitive functional groups.

Reduction Techniques: Sodium borohydride reduction in refluxing isopropanol is effective for reducing nitroacrylates to amino esters within minutes, followed by acid quenching and extraction to isolate the amine product. Alternatively, catalytic hydrogenation offers a clean reduction pathway.

Protecting Group Strategies: The selective protection of hydroxy groups with TBDMS chloride and subsequent deprotection with TBAF allows for controlled functionalization without affecting other sensitive moieties. Benzylation and debenzylation steps are commonly employed for amine protection/deprotection.

Purification and Characterization: Column chromatography on silica gel with UV detection at 254 nm and preparative HPLC are standard for purification. NMR and HRMS confirm the structure and purity of intermediates and final products.

Q & A

Advanced Research Question

- Structure-Activity Relationships (SAR) : Substitutions at the 2-ethoxyphenyl and 5-methyl positions modulate lipophilicity and target binding. For example:

- 2-Ethoxy group : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- 5-Methyl group : Increases steric hindrance, affecting interactions with enzymes like DNA gyrase (IC50 improvements noted in analogues) .

- Computational Validation :

- Docking studies : Autodock Vina or Schrödinger Suite predicts binding affinities to targets like bacterial gyrase (PDB: 1KZN).

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess conformational stability in binding pockets .

What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?

Advanced Research Question

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. A tiered approach is recommended:

High-Resolution MS (HRMS) : Confirms molecular formula (e.g., C12H14N2O2) and rules out isotopic impurities .

2D-NMR (HSQC, HMBC) : Resolves overlapping signals in the oxazole region (δ 7.5–8.5 ppm for aromatic protons) .

X-ray Crystallography : SHELXL refinement provides unambiguous confirmation of regiochemistry and hydrogen-bonding patterns .

How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with improved solubility?

Advanced Research Question

Crystal packing analysis reveals intermolecular interactions that impact solubility:

- Hydrogen-bond networks : Methanamine groups form H-bonds with water, but bulky 2-ethoxyphenyl groups may hinder solvation .

- Torsion angles : Adjusting the ethoxy group’s dihedral angle (e.g., via fluorination) reduces lattice energy, enhancing aqueous solubility .

Methodology : ORTEP-3 visualizes packing motifs, guiding substitutions that disrupt dense crystal lattices .

What experimental strategies address low yields in the final amination step of the synthesis?

Basic Research Question

Low yields (<50%) often result from competing side reactions:

- Protection-Deprotection : Temporarily protect the oxazole nitrogen with Boc groups to prevent undesired alkylation .

- Catalytic Systems : Use Pd/C or Raney Ni under H2 atmosphere for selective reduction of nitro intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like NH4Cl stabilize intermediates .

How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

Advanced Research Question

The oxazole ring’s electron-deficient nature enables selective cross-coupling:

- Suzuki-Miyaura : Pd-mediated coupling with aryl boronic acids occurs preferentially at the 4-position due to resonance stabilization of the Pd intermediate .

- DFT Calculations : Gaussian09 models predict charge distribution (Mulliken charges: −0.12 e at C4 vs. −0.08 e at C5), guiding site-selective modifications .

What in vitro assays are most suitable for evaluating the compound’s antimicrobial efficacy, and how should controls be designed?

Basic Research Question

- Bacterial Gyrase Inhibition : Fluorescent DNA supercoiling assays (e.g., using S. aureus gyrase) quantify IC50 values .

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains .

Controls : Include ciprofloxacin (DNA gyrase inhibitor) and DMSO vehicle controls to validate assay specificity .

How can metabolic stability studies (e.g., microsomal assays) guide lead optimization?

Advanced Research Question

- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to measure t1/2.

- Key findings : The 2-ethoxy group reduces CYP2C9-mediated degradation compared to methoxy analogues (t1/2: 45 vs. 22 min) .

- Metabolite ID : LC-MS/MS identifies oxidation at the methyl group as the primary degradation pathway, prompting fluorination to block this site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.